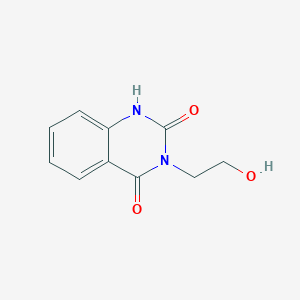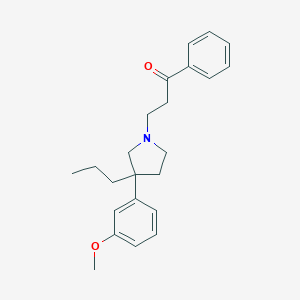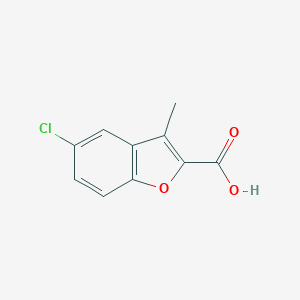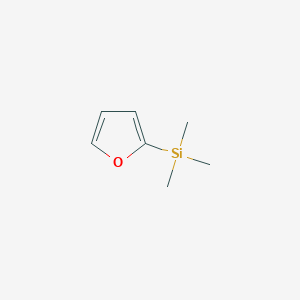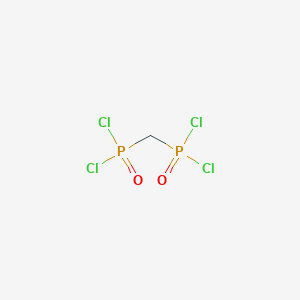
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored through various methods, including base catalyzed intramolecular nucleophilic cyclization and two-step synthesis from 1-bromo-2-fluorobenzenes. These methods demonstrate the molecule's accessibility through relatively straightforward chemical reactions, involving intramolecular nucleophilic substitution (SNAr) mechanisms and reactions with isothiocyanates, respectively (Saeed & Flörke, 2011); (Kobayashi et al., 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using spectroscopic data and X-ray diffraction, revealing crystallization in specific space groups and highlighting the molecule's intricate molecular geometry. Such structural analyses are crucial for understanding the compound's interactions and reactivity (Saeed & Flörke, 2011).
Chemical Reactions and Properties
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including solid-phase synthesis and multicomponent synthesis approaches. These reactions facilitate the introduction of diverse substituents, allowing for the exploration of a wide range of chemical properties and the potential for biological activity (Makino et al., 2001); (Tiwari et al., 2008).
Physical Properties Analysis
The physical properties of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecule's molecular geometry and intermolecular forces. Studies utilizing spectroscopic and crystallographic techniques provide valuable insights into these properties, essential for the compound's application in various fields (Saeed & Flörke, 2011).
Chemical Properties Analysis
The chemical behavior of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one includes its reactivity towards various chemical reagents, stability under different conditions, and potential for undergoing chemical modifications. These properties are fundamental for the compound's utility in synthetic chemistry and potential pharmaceutical applications (Makino et al., 2001); (Tiwari et al., 2008).
Aplicaciones Científicas De Investigación
Anticonvulsant and Antimicrobial Activities :
- A series of derivatives were synthesized and evaluated for their anticonvulsant and antimicrobial activities. Certain derivatives demonstrated broad-spectrum activity against tested Gram-positive and Gram-negative bacteria and fungi. In addition, some compounds showed potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Cytotoxic Activity and Tyrosine Kinase Inhibition :
- A newly synthesized ethyl derivative exhibited potent cytotoxic activity against various human cancer cell lines and displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Antibacterial Activity :
- Some derivatives were found to have significant antibacterial activity against a range of microorganisms including Staphylococcus aureus, Bacillus species, Escherichia coli, and others (Osarodion Peter Osarumwense, 2022).
Anti-inflammatory and Analgesic Effects :
- Certain thioxoquinazolinone derivatives were synthesized and showed considerable anti-inflammatory and analgesic activities. This suggests their potential use in managing pain and inflammation (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Antimicrobial Potency :
- Fluorine-containing derivatives with heterocyclic systems like quinazolinone and 4-thiazolidinone demonstrated remarkable in vitro antimicrobial potency, making them candidates for further antimicrobial agent development (Desai, Vaghani, & Shihora, 2013).
Interaction with Human Serum Albumin (HSA) :
- Studies on the interaction between fluorine-substituted dihydroquinazoline derivatives and HSA revealed that these compounds can induce conformational and secondary structure changes in HSA, suggesting a potential for drug development (Wang et al., 2016).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKUFJBAPHQXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352367 | |
| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
1547-15-5 | |
| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



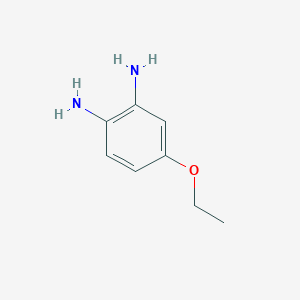
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)


![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
